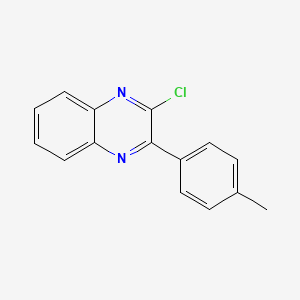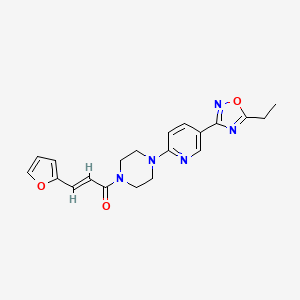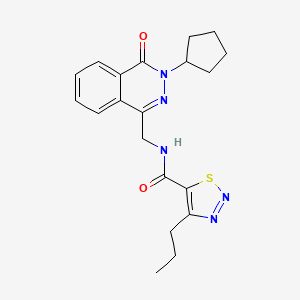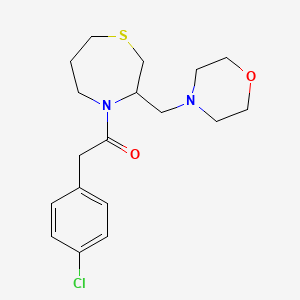
2-Chloro-3-(p-tolyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(p-tolyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline class. It has a molecular formula of C15H11ClN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a chlorine atom at the 2-position and a p-tolyl group at the 3-position . The average mass is 254.714 Da .Applications De Recherche Scientifique
Analytical Reagents
Quinoxaline derivatives, including those similar to 2-Chloro-3-(p-tolyl)quinoxaline, have been explored as analytical reagents. Studies have established their potential for gravimetric determination and analysis of various metal ions, highlighting their utility in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Chemical Behavior and Synthesis
Research has been conducted on the chemical behavior of quinoxaline derivatives towards nucleophilic reagents. This includes the preparation of specific quinoxaline derivatives by reacting o-phenylenediamine with other compounds, followed by treatments with phosphorus oxychloride, indicating the versatility of these compounds in synthetic chemistry (El‐Deen & Mahmoud, 2000).
Electrophilic Substitution
Studies on pyrrolo[1,2-a]quinoxaline, a related structure, have shown its capability for smooth electrophilic substitution, resulting in various derivatives. This property is significant for the diversification and functionalization of quinoxaline compounds in pharmaceutical and organic synthesis (Cheeseman & Tuck, 1967).
Corrosion Inhibition
Quinoxaline compounds have been investigated as corrosion inhibitors, particularly for copper in acidic media. Quantum chemical calculations and experimental data support their efficiency as inhibitors, offering potential applications in materials science and engineering (Zarrouk et al., 2014).
Ligand Synthesis
Research has been conducted on the synthesis of quinoxaline P,N ligands, indicating the potential use of quinoxaline derivatives in the creation of complex ligands for various applications in chemistry (Adam et al., 2013).
Electrochromic Properties
The electrochromic properties of quinoxaline derivatives have been explored, particularly in the context of conducting polymers. This research points towards applications in materials science, specifically in the development of smart materials and electronic devices (Beyazyildirim et al., 2006).
Antimicrobial Activity
Quinoxaline derivatives have been investigated for their potential antimicrobial activity. Synthesis of various derivatives and subsequent testing has demonstrated the potential use of these compounds in the development of new antimicrobial agents (Singh et al., 2010).
Orientations Futures
Quinoxaline derivatives, including 2-Chloro-3-(p-tolyl)quinoxaline, have potential for further exploration due to their wide range of biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Mécanisme D'action
Target of Action
2-Chloro-3-(p-tolyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their wide range of physicochemical and biological activities . Quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules . Specifically, this compound has demonstrated significant effectiveness against various strains of Candida species . Therefore, the primary targets of this compound are likely to be the cellular components of these fungal organisms.
Mode of Action
Given its effectiveness against candida species , it is plausible that it interacts with key proteins or enzymes within these organisms, disrupting their normal function and leading to their death or inhibition of growth
Biochemical Pathways
Considering its antifungal properties , it may interfere with essential metabolic pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, which are common targets of antifungal drugs
Result of Action
This compound has demonstrated substantial potential in effectively addressing various Candida species . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against other candida species exhibited variability . These results suggest that the compound’s action leads to the inhibition of growth or death of these fungal organisms.
Analyse Biochimique
Cellular Effects
Quinoxaline derivatives have been shown to have diverse therapeutic uses and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(p-tolyl)quinoxaline at different dosages in animal models are not well-documented. It has been shown to exhibit significant efficacy in combating the C. albicans cells ATCC 10231 strain in a murine model .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-chloro-3-(4-methylphenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRIDVYCCOAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)
![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)


![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2451684.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)
